molecular formula C13H14O4 B8392700 4-Ethynyl-3-(3-methoxy-propoxy)-benzoic acid

4-Ethynyl-3-(3-methoxy-propoxy)-benzoic acid

Cat. No. B8392700
M. Wt: 234.25 g/mol
InChI Key: MXVDAZCAVQYPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807709B2

Procedure details

To a solution of 4-ethynyl-3-(3-methoxy-propoxy)-benzoic acid (1 g, 4.11 mmol) in EtOH (20 mL), Pd(OH)2 (0.1 g) is added. The resulting mixture is stirred under an hydrogen atmosphere for 15 min, then filtered and concentrated. The crude material is purified by flash chromatography on silica gel (eluent: hexane/AcOEt 2:1) to give the title compound as white powder. 1H-NMR (CDCl3, 300 MHz): δ=1.2 (t, 3H), 2.15 (p, 2H), 2.7 (q, 2H), 3.38 (s, 3H), 3.62 (t, 2H), 4.15 (t, 2H), 7.25 (d, 1H), 7.55 (s, 1H), 7.68 (d, 1H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[O:12][CH2:13][CH2:14][CH2:15][O:16][CH3:17])#[CH:2]>CCO.[OH-].[OH-].[Pd+2]>[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[O:12][CH2:13][CH2:14][CH2:15][O:16][CH3:17])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#C)C1=C(C=C(C(=O)O)C=C1)OCCCOC
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred under an hydrogen atmosphere for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material is purified by flash chromatography on silica gel (eluent: hexane/AcOEt 2:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C1=C(C=C(C(=O)O)C=C1)OCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.